molecular formula C15H15FN2O B581688 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide CAS No. 1373232-72-4

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide

Cat. No.: B581688
CAS No.: 1373232-72-4
M. Wt: 258.296
InChI Key: JFZBPXLNXMCJJH-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group, an ethyl group, and a fluorine atom attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The acylation of the aminophenyl derivative with an appropriate acyl chloride to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors

Biological Activity

4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amine group, a fluorine atom, and a benzamide moiety. Its molecular formula is C13H14FN3OC_{13}H_{14}FN_{3}O, and it has a molecular weight of 239.27 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cancer cells. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can promote apoptosis in cancer cells, leading to reduced tumor growth .
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, which is critical for halting the proliferation of cancer cells .

Anticancer Activity

A variety of studies have evaluated the anticancer properties of this compound and related compounds. The following table summarizes some key findings regarding its activity against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDHDAC inhibition, apoptosis induction
Similar AnaloguesNB40.94Apoptosis, G2/M phase arrest
Similar AnaloguesMCF7TBDCell cycle arrest, apoptosis

Note : TBD = To Be Determined.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have also been investigated for antimicrobial activity. While specific data for this compound may be limited, related benzamide derivatives have demonstrated promising results against various bacterial strains .

Case Studies

  • Study on HDAC Inhibition : A study involving structurally similar compounds showed that they effectively inhibited HDAC enzymes, leading to significant antiproliferative effects on HepG2 liver cancer cells. The IC50 value was reported at 1.30 µM, indicating strong potential for therapeutic applications .
  • Apoptosis Induction in Leukemia Cells : Another investigation highlighted that benzamide derivatives could induce apoptosis in leukemia cell lines through mechanisms not involving tubulin polymerization or Src inhibition, suggesting alternative pathways for cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the amine and fluorine groups significantly influence the biological activity of these compounds. For instance:

  • Fluorination : The introduction of fluorine enhances lipophilicity and may improve cellular uptake.
  • Amino Substituents : Variations in amino group substitutions can affect binding affinity to biological targets and modulate activity against specific cancer types.

Properties

IUPAC Name

4-(3-aminophenyl)-N-ethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-2-18-15(19)13-7-6-11(9-14(13)16)10-4-3-5-12(17)8-10/h3-9H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBPXLNXMCJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742948
Record name 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-72-4
Record name 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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